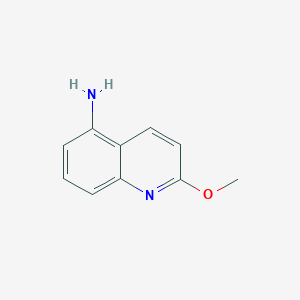

2-Methoxyquinolin-5-amine

CAS No.: 5573-99-9

Cat. No.: VC7981001

Molecular Formula: C10H10N2O

Molecular Weight: 174.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5573-99-9 |

|---|---|

| Molecular Formula | C10H10N2O |

| Molecular Weight | 174.2 g/mol |

| IUPAC Name | 2-methoxyquinolin-5-amine |

| Standard InChI | InChI=1S/C10H10N2O/c1-13-10-6-5-7-8(11)3-2-4-9(7)12-10/h2-6H,11H2,1H3 |

| Standard InChI Key | YNOKAQICKKMEPH-UHFFFAOYSA-N |

| SMILES | COC1=NC2=CC=CC(=C2C=C1)N |

| Canonical SMILES | COC1=NC2=CC=CC(=C2C=C1)N |

Introduction

Structural and Molecular Characteristics

Quinoline derivatives share a bicyclic aromatic structure comprising a benzene ring fused to a pyridine ring. In 2-methoxyquinolin-5-amine, the methoxy (-OCH₃) and amine (-NH₂) groups introduce electron-donating and electron-withdrawing effects, respectively, influencing reactivity and intermolecular interactions. The molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol.

Substituent Effects

-

Methoxy Group (2-position): Enhances electron density at adjacent positions, facilitating electrophilic substitution reactions .

-

Amine Group (5-position): Acts as a directing group in metal-catalyzed C–H activation, enabling regioselective functionalization .

Synthetic Pathways

While no direct synthesis of 2-methoxyquinolin-5-amine is documented, methodologies for analogous quinoline derivatives suggest feasible routes:

Cyclization of Aniline Derivatives

A common approach involves cyclizing substituted anilines with β-ketoesters under acidic conditions. For example, 5-aminoquinoline derivatives are synthesized via Skraup or Doebner-von Miller reactions, with methoxy groups introduced through nucleophilic substitution or Ullmann-type couplings .

Nitration and Reduction Sequences

A patent describing 2-methoxy-5-aminopyridine synthesis (CN105523995A) outlines a nitration-reduction strategy :

-

Nitration: 2-Chloro-5-nitropyridine undergoes methoxylation using sodium methoxide in methanol.

-

Reduction: Catalytic hydrogenation (10% Pd/C, H₂) reduces the nitro group to an amine.

Adapting this protocol to quinoline systems could yield 2-methoxyquinolin-5-amine, though steric and electronic differences may necessitate optimization.

Table 1: Comparative Synthesis Parameters for Methoxy-Amino Heterocycles

| Compound | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 2-Methoxy-5-aminopyridine | 2-Chloro-5-nitropyridine | NaOCH₃, Pd/C, H₂ | 92.55 | 98.93 |

| 8-Methoxyquinolin-5-amine | 5-Chloro-2-nitroaniline | CAN, NH₃ | 57.27* | 98.78 |

*Total recovery including intermediates.

Biological Activity and Mechanisms

Quinoline derivatives exhibit broad bioactivity, with substituent positioning critically influencing pharmacological profiles.

Anticancer Properties

Quinoline-based compounds often target the PI3K/AKT/mTOR pathway, inducing apoptosis in cancer cells. The amine group at the 5-position may chelate metal ions, enhancing DNA intercalation or topoisomerase inhibition.

Industrial and Synthetic Applications

Directed C–H Functionalization

5-Methoxyquinolin-8-amine serves as a transient directing group in C(sp³)–H activation, enabling pyrrolidinone synthesis . By analogy, 2-methoxyquinolin-5-amine could facilitate analogous transformations, with the methoxy group modulating steric accessibility.

Material Science

Quinoline derivatives are precursors for dyes and OLED materials. The electron-rich methoxy group in 2-methoxyquinolin-5-amine may improve luminescence efficiency or charge transport properties.

Stability and Environmental Considerations

Quinoline derivatives are sensitive to pH and temperature. Accelerated stability studies on 8-methoxyquinolin-5-amine indicate decomposition above 60°C, suggesting that 2-methoxy analogs require inert storage conditions.

Research Gaps and Future Directions

-

Synthetic Optimization: Develop quinoline-specific nitration-reduction protocols to improve yields.

-

Biological Screening: Evaluate 2-methoxyquinolin-5-amine against malaria and cancer cell lines.

-

Computational Modeling: Predict binding affinities for kinase targets using DFT or molecular docking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume